
1,3-Butadiene-1,2,3,4-tetracarboxylic acid, tetramethyl ester, (Z,Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Butadiene-1,2,3,4-tetracarboxylic acid, tetramethyl ester, (Z,Z)-: is an organic compound with the molecular formula C12H14O8. This compound is a derivative of butadiene and is characterized by the presence of four carboxylic acid ester groups. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Butadiene-1,2,3,4-tetracarboxylic acid, tetramethyl ester, (Z,Z)- can be synthesized through the oxidation of tetrahydrophthalic anhydride. The process involves the use of ozone-containing gas followed by oxygen-containing gas, and the mixture is then heated with a peroxide, such as hydrogen peroxide, at 100°C to produce the desired compound .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route as described above, with careful control of reaction conditions to ensure high yield and purity. The use of advanced oxidation techniques and catalysts can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Butadiene-1,2,3,4-tetracarboxylic acid, tetramethyl ester, (Z,Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Ozone, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include various derivatives of butadiene with modified functional groups, such as alcohols, ketones, and substituted esters.
Aplicaciones Científicas De Investigación
1,3-Butadiene-1,2,3,4-tetracarboxylic acid, tetramethyl ester, (Z,Z)- is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving ester groups.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: In the production of polymers and resins with specific properties
Mecanismo De Acción
The mechanism of action of 1,3-Butadiene-1,2,3,4-tetracarboxylic acid, tetramethyl ester, (Z,Z)- involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in further chemical reactions. The compound can also form coordination complexes with metal ions, which can influence its reactivity and stability .
Comparación Con Compuestos Similares
- Cyclobutane-1,2,3,4-tetracarboxylic acid tetramethyl ester
- Cyclopentane-1,2,3,4-tetracarboxylic acid
- 1,2,3,4-Butanetetracarboxylic acid
Comparison: 1,3-Butadiene-1,2,3,4-tetracarboxylic acid, tetramethyl ester, (Z,Z)- is unique due to its butadiene backbone, which imparts different chemical properties compared to cyclobutane and cyclopentane derivatives. The presence of the (Z,Z)-configuration also influences its reactivity and interaction with other molecules .
Propiedades
Número CAS |
65908-13-6 |
|---|---|
Fórmula molecular |
C12H14O8 |
Peso molecular |
286.23 g/mol |
Nombre IUPAC |
tetramethyl buta-1,3-diene-1,2,3,4-tetracarboxylate |
InChI |
InChI=1S/C12H14O8/c1-17-9(13)5-7(11(15)19-3)8(12(16)20-4)6-10(14)18-2/h5-6H,1-4H3 |
Clave InChI |
BINZDSNUUKBGBJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C=C(C(=CC(=O)OC)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


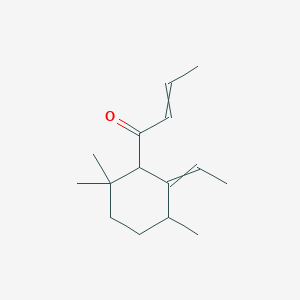
![1(2H)-Naphthalenone, 2-[(2-fluorophenyl)methylene]-3,4-dihydro-](/img/structure/B14476957.png)
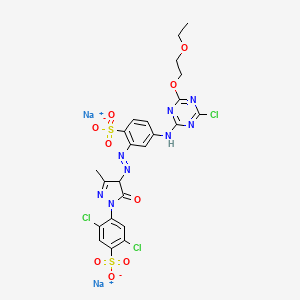
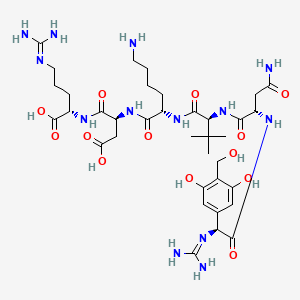
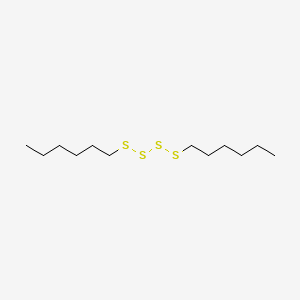
![1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-(3-propoxypropyl)-](/img/structure/B14476991.png)
![N-[3-(4-Bromophenyl)-3-chloroprop-2-en-1-ylidene]hydroxylamine](/img/structure/B14477006.png)
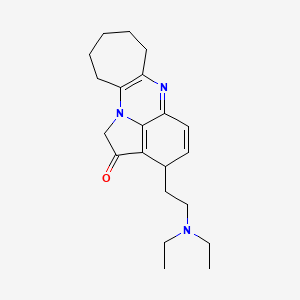
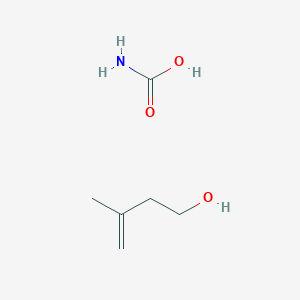
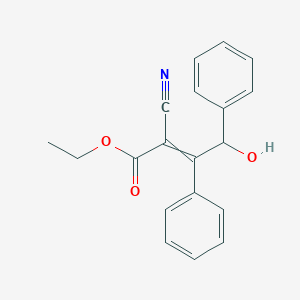
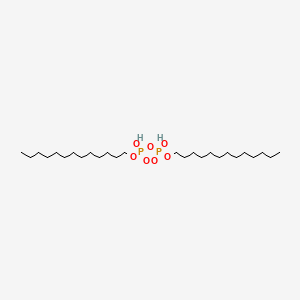
![4,4'-[(4-Decylphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14477039.png)
![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]heptane-1-sulfonamide](/img/structure/B14477045.png)
![4-Hydroxy-3-methyl-2-{[(prop-2-yn-1-yl)oxy]methyl}cyclopent-2-en-1-one](/img/structure/B14477053.png)
